amidi degli acidi carbossilici

Carboxylic acid amides, also known as amides of carboxylic acids, are organic compounds that combine the functional groups of a carboxylic acid and an amine. These molecules feature a carbonyl group (C=O) bonded to a nitrogen atom, with the general formula R-C(=O)-NR'2, where R and R' represent alkyl or aryl substituents. Amides are widely used in various industries due to their versatile properties.

In pharmaceuticals, amides serve as key intermediates for synthesizing drugs such as antibiotics, analgesics, and antipsychotics. They often exhibit good solubility in water and organic solvents, making them suitable for formulation purposes. Additionally, the stability of amides under physiological conditions contributes to their use in drug delivery systems.

Chemically, amides are less reactive than carboxylic acids but more reactive than amines. They can undergo various reactions such as hydrolysis to form carboxylic acids and amines, amidation, and condensation with other carboxylic acid derivatives. These reactivity characteristics make them valuable in organic synthesis.

Moreover, amides are important in polymer science for synthesizing polyamides through step-growth polymerization. They are also crucial in the formulation of coatings, adhesives, and textile treatments due to their ability to impart hydrophobic properties and improve durability.

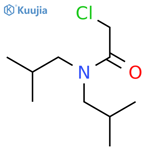

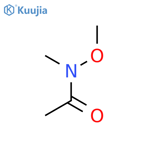

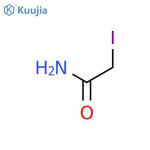

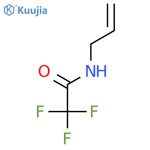

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

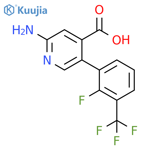

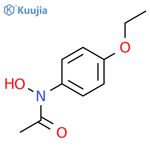

|

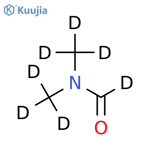

N,N-Dimethylformamide-d7 | 4472-41-7 | C3H7NO |

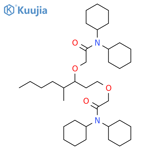

|

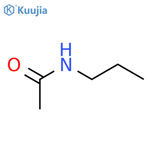

N-(n-Propyl)acetamide | 5331-48-6 | C5H11NO |

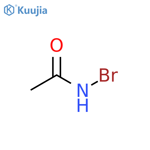

|

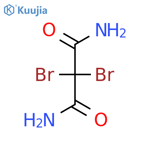

Dibromo Malonamide | 73003-80-2 | C3H4Br2N2O2 |

|

2-Chloro-N,N-diisobutylacetamide | 5326-82-9 | C10H20ClNO |

|

N-Methoxy-N-methylacetamide | 78191-00-1 | C4H9NO2 |

|

2-Iodoacetamide | 144-48-9 | C2H4INO |

|

N-Allyl-2,2,2-trifluoroacetamide | 383-65-3 | C5H6F3NO |

|

Acetamide,N-(4-ethoxyphenyl)-N-hydroxy- | 19315-64-1 | C10H13NO3 |

|

Acetamide,2,2'-[(2-butyl-2-ethyl-1,3-propanediyl)bis(oxy)]bis[N,N-dicyclohexyl- (9CI) | 108083-23-4 | C37H66N2O4 |

|

n-Bromoacetamide | 79-15-2 | C2H4BrNO |

Letteratura correlata

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

Fornitori consigliati

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati